Methyl 2-(dimethylcarbamoyl)benzoate
Overview
Description
Methyl 2-(dimethylcarbamoyl)benzoate is a chemical compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 .
Molecular Structure Analysis
Methyl 2-(dimethylcarbamoyl)benzoate contains a total of 31 bonds, including 16 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 tertiary amide .Scientific Research Applications
Crystal Engineering and High Pressure Studies
- Under high pressure, Methyl 2-(carbazol-9-yl)benzoate transforms from a Z′ = 8 structure to a Z′ = 2 structure. This indicates potential applications in crystal engineering and exploring material properties under varying pressures (Johnstone et al., 2010).
Synthesis and Molecular Interactions
- Methyl 2-(dimethylcarbamoyl)benzoate is involved in studies of molecular interactions, like intramolecular sulphur(IV)-oxygen interactions in various sulphoxides and sulphilimines, which could be critical in understanding and designing molecular structures (Kucsman et al., 1984).
Electrochemical Properties
- The electrochromic properties of polymers derivatised with Methyl Red, a derivative of Methyl 2-(dimethylcarbamoyl)benzoate, have been investigated for potential applications in pH sensors and other electrochemical devices (Almeida et al., 2017).
Organic Synthesis
- Methyl benzoate, closely related to Methyl 2-(dimethylcarbamoyl)benzoate, is used in various organic syntheses, such as the preparation of RNA and DNA mixtures, highlighting its role in nucleic acid chemistry and potential pharmaceutical applications (Kempe et al., 1982).
Tuberculostatic Activity
- Derivatives of Methyl benzoate have been explored for their activity against Mycobacterium tuberculosis, suggesting potential applications in the development of new antimicrobial agents (Gobis et al., 2011).
properties
IUPAC Name |
methyl 2-(dimethylcarbamoyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-12(2)10(13)8-6-4-5-7-9(8)11(14)15-3/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPZFXYWMRWNHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50181156 | |
Record name | Phthalamic acid, N,N-dimethyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50181156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(dimethylcarbamoyl)benzoate | |
CAS RN |
26593-43-1 | |
Record name | Phthalamic acid, N,N-dimethyl-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026593431 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phthalamic acid, N,N-dimethyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50181156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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